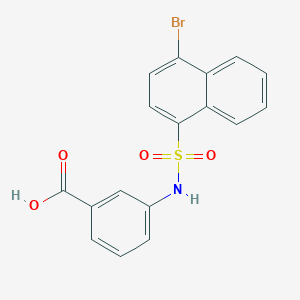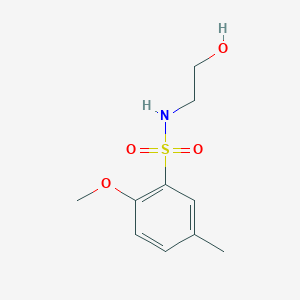
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BEMT, and it has been found to have various applications in the field of pharmaceuticals.
Mecanismo De Acción
BEMT acts as a positive allosteric modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in neuronal excitability, which is responsible for the anticonvulsant and anxiolytic effects of BEMT.
Biochemical and physiological effects:
BEMT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of GABA(A) receptors, resulting in a decrease in neuronal excitability. This leads to a reduction in seizures and anxiety. BEMT has also been found to have sedative effects and can cause drowsiness in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BEMT has several advantages for lab experiments. It has a high potency and selectivity for GABA(A) receptors, making it an ideal ligand for studying the effects of GABA(A) receptor modulation. BEMT is also readily available and relatively inexpensive, making it accessible to researchers. However, BEMT has limitations in lab experiments as it can have off-target effects and can cause sedation, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of BEMT in scientific research. One direction is the development of new drugs for the treatment of epilepsy and anxiety disorders. BEMT can be used as a lead compound for the development of new drugs that have improved efficacy and fewer side effects. Another direction is the study of the effects of BEMT on other neurotransmitter systems, such as the dopamine and serotonin systems. This can provide insights into the potential use of BEMT in the treatment of other psychiatric disorders. Additionally, the development of new synthetic methods for BEMT can improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has various applications in scientific research, particularly in the field of pharmaceuticals. Its mechanism of action involves the modulation of GABA(A) receptors, resulting in anticonvulsant and anxiolytic effects. BEMT has advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of BEMT involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis of BEMT is p-tert-butylbenzenesulfonyl chloride, which is reacted with 2-methoxyethylamine to form the intermediate product, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide. The intermediate product is then purified through recrystallization to obtain the final product, BEMT.
Aplicaciones Científicas De Investigación
BEMT has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. It has been used as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. BEMT has also been found to have anticonvulsant properties and has been used in the treatment of epilepsy. Additionally, BEMT has been used in the development of new drugs for the treatment of anxiety and other psychiatric disorders.
Propiedades
Nombre del producto |
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(15,16)14-9-10-17-4/h5-8,14H,9-10H2,1-4H3 |
Clave InChI |
PKIZMOZAMQCGLU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)






![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)
